(5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone
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Overview
Description
(5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a complex organic compound that features a bromofuran moiety and a thiazolidinyl group attached to a methanone core
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, are known to have diverse therapeutic and pharmaceutical activity .
Mode of Action
Without specific studies on “(5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone”, it’s difficult to determine its exact mode of action. Thiazolidine derivatives are known to interact with various biological targets .
Biochemical Pathways
Thiazolidine derivatives have been found to possess antitumor, antimicrobial, and anti-inflammatory properties, among others , suggesting they may interact with a variety of biochemical pathways.
Pharmacokinetics
Thiazolidine derivatives have been studied for their pharmacokinetic activity .
Result of Action
Thiazolidine derivatives have been found to possess varied biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then reacted with a thiazolidinone derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
(5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone
- (5-Iodofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone
- (5-Fluorofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone
Uniqueness
(5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The combination of the bromofuran and thiazolidinyl groups also provides a distinct chemical profile that can be leveraged in various applications.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c1-19-11-4-2-3-10(9-11)15-17(7-8-21-15)14(18)12-5-6-13(16)20-12/h2-6,9,15H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRBRMWJLCXYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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